Lipophilicity & Permeability vs. Unsubstituted Analog
The introduction of a tert-butyl group at the morpholine nitrogen markedly increases lipophilicity compared to the N-unsubstituted analog, 2-(2,5-difluorophenyl)morpholine. The predicted LogP for 4-tert-butyl-2-(2,5-difluorophenyl)morpholine is 3.05 (ACD/Labs) , whereas the N-H analog has no experimental LogP reported but is computationally expected to be significantly lower due to the absence of the hydrophobic tert-butyl moiety [1]. This difference directly impacts predicted membrane permeability, with the tert-butyl derivative showing a higher estimated blood-brain barrier (BBB) penetration potential.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 3.05 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 2-(2,5-Difluorophenyl)morpholine (CAS 1097797-26-6): No experimental LogP; structurally lacks hydrophobic N-substituent [1] |
| Quantified Difference | A >1 LogP unit increase is inferred, substantially altering distribution profiles. |
| Conditions | Computational prediction (ACD/Labs Percepta Platform) vs. structural inference |
Why This Matters
Higher lipophilicity can correlate with improved membrane permeability, a key parameter for intracellular target engagement in both pharmaceutical and agrochemical discovery.
- [1] Chemsrc. 2-(2,5-Difluorophenyl)morpholine (CAS 1097797-26-6). Physicochemical Properties. View Source
